3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Description
3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C19H12FN3OS and its molecular weight is 349.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to show potent inhibitory activity against phosphoinositide 3-kinase (pi3k) .
Mode of Action
It is known that thiazolo[5,4-b]pyridine derivatives can interact with their targets through key hydrogen bonds . The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency .
Biochemical Pathways
The compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation . Inhibition of PI3K can lead to decreased activation of downstream AKT and mTOR, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound’s molecular weight is 16918 , which is within the optimal range for oral bioavailability
Result of Action
Inhibition of pi3k can lead to decreased activation of downstream akt and mtor, potentially leading to reduced cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
It has been found to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This suggests that 3-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide could interact with these enzymes and potentially influence biochemical reactions involving them.
Cellular Effects
Its potent inhibition of PI3K enzymes suggests that it could have significant effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibition of PI3K enzymes . These enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them important targets for therapeutic intervention.
Properties
IUPAC Name |
3-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-14-4-1-3-13(11-14)17(24)22-15-8-6-12(7-9-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBRHABNIUVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.